molecular formula C23H19N2OS2+ B1223676 1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone

1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone

Cat. No. B1223676
M. Wt: 403.5 g/mol
InChI Key: QNXBHVSYEIXHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone is an aromatic ketone.

Scientific Research Applications

Synthesis Techniques

1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone is synthesized using various advanced techniques. One such method involves microwave-assisted Hantzsch thiazole synthesis, which allows the efficient synthesis of thiazole derivatives using microwave heating. This method is particularly useful for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, indicating its potential for creating complex thiazole-based structures (Kamila, Mendoza, & Biehl, 2012).

Anticancer Properties

This compound has shown promise in anticancer research. A study revealed moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on prostate cancer, colon cancer, and leukemia cell lines. This suggests its potential as a therapeutic agent in oncology, particularly for kidney cancer (Potikha & Brovarets, 2020).

Potential in Antitumor Applications

The compound is also explored for its antitumor properties. In one study, thiazolyl(hydrazonoethyl)thiazoles were synthesized as potential anti-breast cancer agents. This demonstrates the compound’s utility in developing treatments against specific cancer types, like breast cancer (Mahmoud et al., 2021).

Antiviral Activity

Another important application is in antiviral research. The synthesis of derivatives and their reaction with various compounds has been explored to develop new heterocyclic compounds with potential antiviral activities. This opens avenues for using this compound in creating treatments against various viral infections (Attaby et al., 2006).

properties

Product Name

1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone

Molecular Formula

C23H19N2OS2+

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone

InChI

InChI=1S/C23H19N2OS2/c26-21(19-10-8-18(9-11-19)17-5-2-1-3-6-17)15-24-12-13-25-20(16-28-23(24)25)22-7-4-14-27-22/h1-11,14,16H,12-13,15H2/q+1

InChI Key

QNXBHVSYEIXHAP-UHFFFAOYSA-N

SMILES

C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)SC=C2C5=CC=CS5

Canonical SMILES

C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)SC=C2C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone
Reactant of Route 3
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone
Reactant of Route 4
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone

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